Carbamic acid, (4-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
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Overview
Description
Carbamic acid, (4-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is a chemical compound with the molecular formula C17H26N2O4. It is known for its unique structure, which includes a carbamic acid moiety, a butoxyphenyl group, and a morpholinyl ethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 4-butoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also incorporate purification steps, such as distillation or crystallization, to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Carbamic acid, (4-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly as a potential therapeutic agent.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of carbamic acid, (4-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (4-butoxy-2-methylphenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (4-butoxyphenyl)-, 2-(4-piperidinyl)ethyl ester
Uniqueness
Carbamic acid, (4-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
CAS No. |
65347-97-9 |
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Molecular Formula |
C17H26N2O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(4-butoxyphenyl)carbamate |
InChI |
InChI=1S/C17H26N2O4/c1-2-3-11-22-16-6-4-15(5-7-16)18-17(20)23-14-10-19-8-12-21-13-9-19/h4-7H,2-3,8-14H2,1H3,(H,18,20) |
InChI Key |
KRERANDBRYYTLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2 |
Origin of Product |
United States |
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